REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[OH:10].[OH-].[K+].[F:13][C:14]([F:21])([F:20])[C:15]([F:19])=[C:16]([F:18])[F:17].NC1C=CC=CC=1>O1CCCC1>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([Cl:9])[C:3]=1[O:10][C:16]([F:18])([F:17])[CH:15]([F:19])[C:14]([F:21])([F:20])[F:13])[NH2:8].[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([Cl:9])[C:3]=1[O:10][C:16]([F:17])=[C:15]([F:19])[C:14]([F:21])([F:20])[F:13])[NH2:8] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=CC(=C1)N)Cl)O
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Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
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FC(C(=C(F)F)F)(F)F
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
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Type
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CUSTOM
|
Details
|
Most of the THF was removed under vacuum, 500 mL water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted 3×500 mL ethyl ether
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 2×100 mL 1N NaOH, 2×200 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a mixture
|
Type
|
CUSTOM
|
Details
|
This mixture was separated by prep LC
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(N)C=C(C1OC(C(C(F)(F)F)F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.8 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(N)C=C(C1OC(=C(C(F)(F)F)F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |